molecular formula C22H16ClN3O6 B10928778 2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

2-chloro-4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Cat. No.: B10928778
M. Wt: 453.8 g/mol
InChI Key: PWKPBTBHLBPGPW-ZMOGYAJESA-N
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Description

2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is a complex organic compound that features a combination of chloro, nitro, hydrazono, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form 3-nitrobenzoyl hydrazone.

    Condensation reaction: The hydrazone is then reacted with 2-chloro-4-formylphenyl 4-methoxybenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of reaction conditions: Temperature, solvent, and pH adjustments to maximize yield.

    Purification techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoyl chloride: A precursor in the synthesis of the target compound.

    4-Methoxybenzoic acid: Another precursor used in the synthesis.

Uniqueness

2-Chloro-4-{[(E)-2-(3-nitrobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate is unique due to its combination of functional groups, which provides it with distinct chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C22H16ClN3O6

Molecular Weight

453.8 g/mol

IUPAC Name

[2-chloro-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H16ClN3O6/c1-31-18-8-6-15(7-9-18)22(28)32-20-10-5-14(11-19(20)23)13-24-25-21(27)16-3-2-4-17(12-16)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+

InChI Key

PWKPBTBHLBPGPW-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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